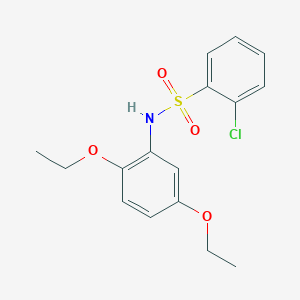![molecular formula C12H15F2N3O3 B7627766 2-[4-[(4,4-Difluorocyclohexanecarbonyl)amino]pyrazol-1-yl]acetic acid](/img/structure/B7627766.png)
2-[4-[(4,4-Difluorocyclohexanecarbonyl)amino]pyrazol-1-yl]acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[4-[(4,4-Difluorocyclohexanecarbonyl)amino]pyrazol-1-yl]acetic acid is a novel compound that has garnered significant attention in the scientific community due to its potential applications in various fields. This compound is also known as DPCA and is a pyrazole-based derivative.
科学的研究の応用
DPCA has shown promising results in various scientific research applications. One of the primary applications of DPCA is in the field of cancer research. Studies have shown that DPCA can inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. DPCA has also been found to be effective in treating inflammatory diseases such as rheumatoid arthritis and multiple sclerosis.
作用機序
The mechanism of action of DPCA is not fully understood. However, studies have shown that DPCA can inhibit the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. DPCA has also been found to inhibit the activity of certain cytokines that are involved in the inflammatory response.
Biochemical and Physiological Effects:
DPCA has been found to have several biochemical and physiological effects. Studies have shown that DPCA can induce apoptosis in cancer cells by activating caspase-3 and caspase-9. DPCA has also been found to inhibit the expression of certain genes that are involved in the proliferation of cancer cells. In addition, DPCA has been found to inhibit the activity of certain enzymes that are involved in the inflammatory response.
実験室実験の利点と制限
One of the advantages of using DPCA in lab experiments is that it is a relatively stable compound that can be easily synthesized. DPCA is also soluble in water, which makes it easy to use in various assays. However, one of the limitations of using DPCA in lab experiments is that its mechanism of action is not fully understood. This makes it difficult to determine the optimal concentration of DPCA to use in experiments.
将来の方向性
There are several future directions for the research on DPCA. One of the future directions is to further investigate the mechanism of action of DPCA. This will help to determine the optimal concentration of DPCA to use in experiments. Another future direction is to investigate the potential use of DPCA in combination with other drugs to enhance its efficacy. Finally, future research should investigate the potential use of DPCA in the treatment of other diseases such as Alzheimer's disease and Parkinson's disease.
Conclusion:
In conclusion, DPCA is a novel compound that has shown promising results in various scientific research applications. The synthesis method of DPCA involves a multi-step process that starts with the reaction between 4,4-difluorocyclohexanecarboxylic acid and hydrazine hydrate. DPCA has been found to inhibit the growth of cancer cells and treat inflammatory diseases. The mechanism of action of DPCA is not fully understood, but studies have shown that it can inhibit the activity of certain enzymes and cytokines. DPCA has several advantages and limitations for lab experiments. Finally, there are several future directions for the research on DPCA, including investigating its mechanism of action and potential use in combination with other drugs.
合成法
The synthesis of DPCA involves a multi-step process that starts with the reaction between 4,4-difluorocyclohexanecarboxylic acid and hydrazine hydrate to form 4,4-difluorocyclohexanecarbohydrazide. This intermediate product is then reacted with 4-chloro-1H-pyrazole to form DPCA. The final product is obtained after purification by recrystallization.
特性
IUPAC Name |
2-[4-[(4,4-difluorocyclohexanecarbonyl)amino]pyrazol-1-yl]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15F2N3O3/c13-12(14)3-1-8(2-4-12)11(20)16-9-5-15-17(6-9)7-10(18)19/h5-6,8H,1-4,7H2,(H,16,20)(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USTLKVYRCPBIHH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1C(=O)NC2=CN(N=C2)CC(=O)O)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15F2N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![[2-Oxo-2-[(2-phenylacetyl)amino]ethyl] 2-(furan-2-yl)quinoline-4-carboxylate](/img/structure/B7627689.png)

![1-Benzofuran-2-yl-[4-(2-hydroxyethoxy)piperidin-1-yl]methanone](/img/structure/B7627705.png)
![[4-(2-Hydroxyethoxy)piperidin-1-yl]-imidazo[1,2-a]pyridin-2-ylmethanone](/img/structure/B7627708.png)
![4-N-benzyl-6-N-methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B7627712.png)
![4-N-benzyl-6-N-ethyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B7627718.png)

![3-[(1-Ethyl-2-methylimidazol-4-yl)sulfonylamino]-4,4-dimethylpentanoic acid](/img/structure/B7627722.png)

![3-[1-(4,4-Difluorocyclohexanecarbonyl)piperidin-2-yl]propanoic acid](/img/structure/B7627741.png)
![5-[(4,4-Difluorocyclohexanecarbonyl)amino]-2-fluorobenzoic acid](/img/structure/B7627745.png)
![2-[(4,4-Difluorocyclohexanecarbonyl)amino]-2-phenylacetic acid](/img/structure/B7627751.png)

![4-[(4,4-Difluorocyclohexanecarbonyl)amino]benzoic acid](/img/structure/B7627759.png)
